molecular formula C11H11IN2O2 B1324930 Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 952183-17-4

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1324930
CAS No.: 952183-17-4
M. Wt: 330.12 g/mol
InChI Key: MWKDLTYUKVBKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₁₁IN₂O₂ and a molecular weight of 316.14 g/mol (CAS 847446-55-3) . This compound features an iodine atom at position 6 and a methyl group at position 8 of the imidazo[1,2-a]pyridine core, making it a valuable intermediate in medicinal chemistry and organic synthesis. Imidazo[1,2-a]pyridines are renowned for their diverse biological activities, including roles as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The iodine substituent enhances its utility in cross-coupling reactions, while the methyl group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKDLTYUKVBKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate as a lead compound in the development of anticancer agents. The compound's structure is conducive to modifications that enhance its biological activity against various cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound and their effects on breast cancer cells. The results indicated that certain modifications led to increased cytotoxicity, suggesting a pathway for developing more effective anticancer drugs .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, making it a candidate for developing new antibacterial agents.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Material Science Applications

1. Synthesis of Functional Materials

This compound plays a role in the synthesis of functionalized polymers and nanomaterials. Its unique chemical structure allows it to act as a building block for creating materials with tailored properties.

  • Case Study : Research conducted at a leading university demonstrated the use of this compound in synthesizing polymeric materials with enhanced electrical conductivity and thermal stability .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science, showcasing its versatility as a chemical entity. The ongoing research into its biological activities and material properties suggests that this compound has the potential to contribute significantly to drug development and advanced material synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications/Notes
This compound I (6), CH₃ (8) C₁₁H₁₁IN₂O₂ 316.14 N/A N/A Suzuki coupling precursor; medicinal intermediate
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br (8), CH₃ (6) C₁₁H₁₂BrN₂O₂ 283.01 83.3 N/A High-yield intermediate; commercial use in chemical synthesis
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8) C₁₀H₈BrFN₂O₂ 287.09 N/A N/A Halogen diversity for tailored reactivity; potential in fluorinated drug candidates
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8) C₁₀H₈ClIN₂O₂ 350.54 N/A N/A Dual halogenation for cross-coupling versatility; marked acute toxicity
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Quinazoline-linked C₂₄H₂₂N₄O₂ 406.46 39.5 172.8–174.3 Anticancer research; low yield due to complex synthesis

Notes:

  • Iodine vs. Bromine/Chlorine : The iodine substituent in the target compound offers superior leaving-group ability in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine or chlorine . However, brominated analogs (e.g., 12a) are more commonly used industrially due to lower cost and stability .
  • Fluorine Substitution : The 8-fluoro-6-bromo analog (Table 1) exemplifies how fluorine incorporation can modulate electronic properties and metabolic stability .

Biological Activity

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 952183-17-4) is a compound of significant interest in the field of medicinal chemistry and toxicology. This article explores its biological activity, focusing on its potential mutagenic properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁IN₂O₂
  • Molecular Weight : 330.12 g/mol
  • Melting Point : 134-136°C
  • Hazard Classification : Irritant

This compound belongs to a class of compounds known as heterocyclic amines (HCAs), which are known for their mutagenic properties. These compounds are formed during the cooking of protein-rich foods at high temperatures and have been implicated in various forms of cancer due to their ability to form DNA adducts.

Mutagenicity

Research indicates that HCAs can induce mutations through several mechanisms:

  • DNA Adduct Formation : HCAs can react with DNA to form adducts, leading to mispairing during DNA replication.
  • Oxidative Stress : They may generate reactive oxygen species (ROS), which can damage cellular components including DNA.
  • Cell Signaling Pathways : HCAs can influence various signaling pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant mutagenic activity. For instance:

  • A study conducted on bacterial strains (Ames test) revealed that this compound could induce mutations, indicating its potential carcinogenicity .
  • Further assays showed that the compound could lead to increased levels of oxidative stress markers in cultured cells, suggesting a mechanism of action involving ROS production .

In Vivo Studies

Limited in vivo studies have been conducted; however, existing research suggests that exposure to similar HCAs leads to tumorigenesis in animal models. For example, rats exposed to dietary HCAs showed a higher incidence of colorectal tumors . While specific studies on this compound are scarce, the trends observed in related compounds warrant caution regarding its biological activity.

Case Studies

  • Case Study on Dietary Exposure : A study investigated the dietary intake of HCAs among populations consuming grilled meats. It was found that individuals with higher exposure had elevated risks for colorectal cancer, correlating with the presence of mutagenic compounds similar to this compound .
  • Mechanistic Insights : Another research effort aimed at understanding the specific pathways through which HCAs exert their mutagenic effects highlighted the role of cytochrome P450 enzymes in bioactivating these compounds into reactive metabolites capable of forming DNA adducts .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
MutagenicityInduces mutations in bacterial assays
Oxidative StressIncreased ROS levels in cell cultures
TumorigenesisAssociated with colorectal tumors in animal models

Q & A

Q. Basic

  • NMR Spectroscopy :
    • 1H NMR : Methyl groups (δ 1.3–1.5 ppm), ester carbonyl (δ 4.2–4.4 ppm), aromatic protons (δ 7.5–8.5 ppm).
    • 13C NMR : Carboxylate carbon (δ 165–170 ppm), iodinated aromatic carbon (δ 90–100 ppm).
  • HRMS : Accurate mass determination (e.g., [M+H]+ calculated for C12H12IN2O2: 367.9972).
  • X-ray Crystallography : Confirms bond angles (e.g., C-I bond length ~2.09 Å) and crystal packing .

How to address contradictions in reactivity data from different synthetic protocols?

Advanced
Systematic experimental design resolves discrepancies:

Parameter Screening : Vary solvents (DMF vs. EtOH), temperatures (25°C vs. 80°C), and catalysts (Pd vs. Cu).

DFT Studies : Compare activation energies for competing pathways (e.g., iodination vs. ester hydrolysis).

Data Reconciliation : Use multivariate analysis to identify outliers (e.g., via PCA or PLS regression).
Example: Contradictory yields in halogenation may stem from trace moisture or ligand decomposition .

What biological activities are associated with this compound’s derivatives?

Basic
Derivatives exhibit:

  • Anticancer Activity : PI3Kα inhibition (IC50 < 1 µM in A549 lung cancer cells) .
  • Antiparasitic Effects : IC50 of 2.8 µM against Entamoeba histolytica .
  • Anti-inflammatory Properties : COX-2 inhibition (50% at 10 µM) without gastric toxicity .

What in silico methods evaluate pharmacokinetic properties?

Q. Advanced

  • DFT/Topological Analysis : Predicts solubility (logP) and polar surface area (PSA) for blood-brain barrier penetration.
  • Molecular Docking : Screens binding affinity to targets (e.g., PI3Kα or CDK2).
  • ADMET Prediction : Tools like SwissADME assess hepatotoxicity and CYP450 interactions .

How to optimize reaction conditions for high-yield synthesis?

Q. Basic

ParameterOptimal ConditionYield (%)Reference
SolventEthanol87–94
Temperature80°C89
Catalyst (CuI)10 mol%78
Reaction Time8 hours91

How does crystallographic data inform molecular interactions?

Advanced
X-ray data reveals:

  • Intermolecular Interactions : Hydrogen bonds between ester carbonyl (O1) and adjacent NH groups (2.8–3.1 Å).
  • Packing Geometry : Monoclinic lattice (space group P21/c) with π-π stacking (3.4–3.6 Å) stabilizing the crystal structure .

What are the typical applications in medicinal chemistry?

Q. Basic

  • Kinase Inhibitors : Derivatives show IC50 < 100 nM against CDK2 and EGFR .
  • Antiviral Agents : EC50 of 1.2 µM against HSV-1 via thymidine kinase inhibition .

What toxicological assessments are necessary for preclinical studies?

Q. Advanced

  • In Vivo Tests : Liver/kidney function markers (ALT, AST, creatinine) in Wistar rats.
  • Histopathology : Tissue sections analyzed for necrosis or inflammation.
  • Off-Target Effects : Screen for hERG channel binding (IC50 > 10 µM) to avoid cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.